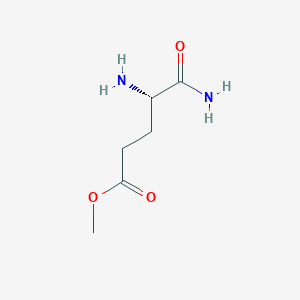
m-PEG36-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG36-azide: is a polyethylene glycol-based compound that contains an azide group. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group in this compound allows it to participate in click chemistry reactions, making it a versatile reagent in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG36-azide typically involves the modification of polyethylene glycol (PEG) with an azide group. One common method is the reaction of PEG with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG36-azide undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents at room temperature.
Major Products:
Wissenschaftliche Forschungsanwendungen
m-PEG36-azide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of m-PEG36-azide primarily involves its participation in click chemistry reactions. The azide group in this compound reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for the synthesis of complex molecules and bioconjugates .
Vergleich Mit ähnlichen Verbindungen
m-PEG24-azide: Another polyethylene glycol-based compound with a shorter chain length and similar reactivity.
m-PEG12-azide: A shorter chain variant of m-PEG36-azide, used in similar applications but with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its longer chain length, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Eigenschaften
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H147N3O36/c1-77-4-5-79-8-9-81-12-13-83-16-17-85-20-21-87-24-25-89-28-29-91-32-33-93-36-37-95-40-41-97-44-45-99-48-49-101-52-53-103-56-57-105-60-61-107-64-65-109-68-69-111-72-73-112-71-70-110-67-66-108-63-62-106-59-58-104-55-54-102-51-50-100-47-46-98-43-42-96-39-38-94-35-34-92-31-30-90-27-26-88-23-22-86-19-18-84-15-14-82-11-10-80-7-6-78-3-2-75-76-74/h2-73H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQIUZXKKMWVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H147N3O36 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1642.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-azaniumyl-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7908887.png)


![benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B7908907.png)




![[4,5-Diacetyloxy-6-azido-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B7908939.png)





